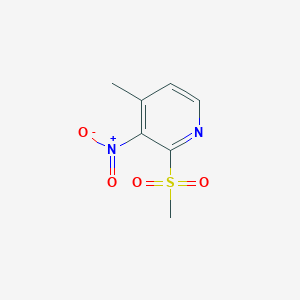
4-Methyl-2-(methylsulfonyl)-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(methylsulfonyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group, a methylsulfonyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfonyl)-3-nitropyridine typically involves the nitration of 4-methyl-2-(methylsulfonyl)pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 4-Methyl-2-(methylsulfonyl)pyridine
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition of the product.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylsulfonyl)-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as amines or thiols
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium
Major Products Formed
Reduction: 4-Methyl-2-(methylsulfonyl)-3-aminopyridine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Oxidation: 4-Carboxy-2-(methylsulfonyl)-3-nitropyridine
Scientific Research Applications
4-Methyl-2-(methylsulfonyl)-3-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylsulfonyl)-3-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(methylsulfonyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methyl-3-nitropyridine: Lacks the methylsulfonyl group, affecting its solubility and reactivity.
2-(Methylsulfonyl)-3-nitropyridine: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
4-Methyl-2-(methylsulfonyl)-3-nitropyridine is unique due to the presence of all three functional groups (methyl, methylsulfonyl, and nitro) on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H8N2O4S |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
4-methyl-2-methylsulfonyl-3-nitropyridine |
InChI |
InChI=1S/C7H8N2O4S/c1-5-3-4-8-7(14(2,12)13)6(5)9(10)11/h3-4H,1-2H3 |
InChI Key |
WFMVNKLGVPRDMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)S(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















